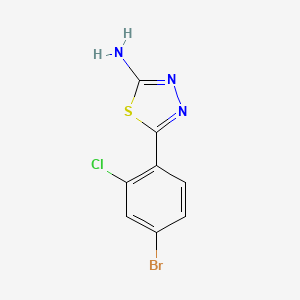







|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](O)=O)=[C:4]([Cl:11])[CH:3]=1.[NH:12]([C:14](=[S:16])[NH2:15])[NH2:13].O=P(Cl)(Cl)Cl>O>[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]2[S:16][C:14]([NH2:15])=[N:12][N:13]=2)=[C:4]([Cl:11])[CH:3]=1
|


|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC(=C(C(=O)O)C=C1)Cl
|
|
Name
|
|
|
Quantity
|
1.161 g
|
|
Type
|
reactant
|
|
Smiles
|
N(N)C(N)=S
|
|
Name
|
|
|
Quantity
|
2.375 mL
|
|
Type
|
reactant
|
|
Smiles
|
O=P(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
78 °C
|
|
Type
|
CUSTOM
|
|
Details
|
to stir for 3 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
was cooled under nitrogen in an ice-bath
|
|
Type
|
ADDITION
|
|
Details
|
On completion of addition
|
|
Type
|
WAIT
|
|
Details
|
left
|
|
Type
|
TEMPERATURE
|
|
Details
|
to cool to room temperature
|
|
Type
|
TEMPERATURE
|
|
Details
|
then cooled further in an ice-bath
|
|
Type
|
CUSTOM
|
|
Details
|
Quenching by addition of ice-water (50 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
resulted in a solid/gum-like mass
|
|
Type
|
CUSTOM
|
|
Details
|
This material was sonicated for 1.5 hours
|
|
Duration
|
1.5 h
|
|
Type
|
WAIT
|
|
Details
|
slurried for 16 hours
|
|
Duration
|
16 h
|
|
Type
|
FILTRATION
|
|
Details
|
The suspension was filtered under vacuum
|
|
Type
|
WASH
|
|
Details
|
the solid rinsed with water
|
|
Type
|
WAIT
|
|
Details
|
The suspension was slurried for 30 minutes
|
|
Duration
|
30 min
|
|
Type
|
FILTRATION
|
|
Details
|
then filtered under vacuum
|
|
Type
|
WASH
|
|
Details
|
rinsed with water
|
|
Type
|
CUSTOM
|
|
Details
|
to afford the crude product as an off-white solid
|
|
Type
|
CUSTOM
|
|
Details
|
The crude product was pre-absorbed onto silica gel
|
|
Type
|
CUSTOM
|
|
Details
|
purified by flash chromatography
|
|
Type
|
CUSTOM
|
|
Details
|
over 30 minutes
|
|
Duration
|
30 min
|


Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC(=C(C=C1)C1=NN=C(S1)N)Cl
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.087 g | |
| YIELD: PERCENTYIELD | 44% | |
| YIELD: CALCULATEDPERCENTYIELD | 44.1% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |